molecular formula C16H26N4O2 B6177911 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide CAS No. 929623-89-2

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide

Cat. No.: B6177911
CAS No.: 929623-89-2
M. Wt: 306.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its pyrimidine core, which is substituted with a morpholine ring and a hexanamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the hexanamide group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:

  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide

These compounds share a similar pyrimidine core and morpholine ring but differ in the length of the alkyl chain attached to the amide group.

Properties

CAS No.

929623-89-2

Molecular Formula

C16H26N4O2

Molecular Weight

306.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.